Divergent Organ-Selective Toxicity: Nephrotoxic but Not Testicular Toxic Unlike DBCP
At equimolar intraperitoneal doses of 170 and 340 µmol/kg in rats, 1,2-dibromo-4-chlorobutane induced statistically significant renal necrosis at 48 hours post-dosing, whereas the close analogs C2-methyl-DBCP, C1-dimethyl-DBCP, and C2-methyl-DBCP failed to cause renal damage at either dose level [1]. Crucially, in a parallel study on testicular toxicity, 1,2-dibromo-4-chlorobutane at 340 µmol/kg did not produce testicular necrosis or atrophy, in contrast to the parent compound DBCP which caused marked testicular DNA damage (measured by alkaline elution) at doses as low as 85 µmol/kg [2]. This establishes a unique nephrotoxic-selective phenotype that separates it from both DBCP (broad toxicity) and the non-toxic methylated analogs.
| Evidence Dimension | Organ-specific toxicity (renal necrosis & testicular toxicity) |
|---|---|
| Target Compound Data | Renal necrosis: Positive (at 170–340 µmol/kg ip); Testicular toxicity: Negative (at 340 µmol/kg ip) |
| Comparator Or Baseline | DBCP: Renal necrosis positive & Testicular toxicity positive (at ≥85 µmol/kg ip); C2-methyl-DBCP, C1-dimethyl-DBCP, C2-methyl-DBCP: Renal necrosis negative at both 170 and 340 µmol/kg ip |
| Quantified Difference | Qualitative binary difference: nephrotoxicity present in target and C3-methyl-DBCP only; testicular toxicity absent in target but present in DBCP |
| Conditions | In vivo rat model; single ip dose; renal necrosis assessed at 48 h (Toxicol. Appl. Pharmacol. 1987, 91, 358); testicular toxicity assessed at 10 days (Toxicol. Appl. Pharmacol. 1988, 94, 437) |
Why This Matters
This compound is the only dibromochlorobutane validated as a nephrotoxin without confounding testicular toxicity, making it an essential tool for isolating renal-specific toxicological mechanisms in drug safety screening.
- [1] Omichinski, J. G.; Brunborg, G.; Søderlund, E. J.; Dahl, J. E.; Bausano, J. A.; Holme, J. A.; Nelson, S. D.; Dybing, E. Renal necrosis and DNA damage caused by selectively deuterated and methylated analogs of 1,2-dibromo-3-chloropropane in the rat. Toxicol. Appl. Pharmacol. 1987, 91 (3), 358–370. View Source
- [2] Søderlund, E. J.; Brunborg, G.; Omichinski, J. G.; Holme, J. A.; Dahl, J. E.; Nelson, S. D.; Dybing, E. Testicular necrosis and DNA damage caused by deuterated and methylated analogs of 1,2-dibromo-3-chloropropane in the rat. Toxicol. Appl. Pharmacol. 1988, 94 (3), 437–447. View Source
